6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile
Overview
Description
6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1489127-72-1 . It has a molecular weight of 214.25 and its IUPAC name is 6-(2-pyrazinylsulfanyl)-2-pyridinecarbonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6N4S/c11-6-8-2-1-3-9(14-8)15-10-7-12-4-5-13-10/h1-5,7H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved information.Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile falls under the category of pyrazine derivatives, which are known for their importance in medicinal chemistry. Pyrazine derivatives are a class of aromatic heterocyclic compounds with notable pharmacological properties. They have shown a wide array of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral activities (Ferreira & Kaiser, 2012).
Organic Synthesis and Catalysis
The compound's structural framework is integral to the field of organic synthesis and catalysis. Heterocyclic N-oxide derivatives, including pyrazine derivatives, have been extensively used as versatile synthetic intermediates due to their biological importance. They play a crucial role in the formation of metal complexes, catalyst design, asymmetric catalysis, and synthesis, and are recognized for their medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Chemosensing Applications
Pyrazine derivatives, including this compound, have shown potential in chemosensing applications. These derivatives have a high affinity for various ions and neutral species and can be used as highly effective chemosensors for the determination of different species in various samples, such as environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Agrochemical Discovery
Pyridine-based compounds, which include pyrazine derivatives, have played a crucial role in agrochemical development, serving as fungicides, insecticides, and herbicides. Intermediate Derivatization Methods have been employed to enhance the efficiency of discovering novel lead compounds in the agrochemical field, with pyrazine derivatives being key components in this discovery process (Guan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-pyrazin-2-ylsulfanylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-6-8-2-1-3-9(14-8)15-10-7-12-4-5-13-10/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERSAHRCGCWUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC2=NC=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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